Cas no 1502732-45-7 (1-(2-Chloro-5-fluorophenyl)-2-(methylamino)ethan-1-ol)
1-(2-Chloro-5-fluorophenyl)-2-(methylamino)ethan-1-ol Chemical and Physical Properties
Names and Identifiers
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- 1-(2-chloro-5-fluorophenyl)-2-(methylamino)ethan-1-ol
- EN300-1981479
- 1502732-45-7
- 1-(2-Chloro-5-fluorophenyl)-2-(methylamino)ethan-1-ol
-
- Inchi: 1S/C9H11ClFNO/c1-12-5-9(13)7-4-6(11)2-3-8(7)10/h2-4,9,12-13H,5H2,1H3
- InChI Key: FRHIOUZQYDJMKJ-UHFFFAOYSA-N
- SMILES: ClC1C=CC(=CC=1C(CNC)O)F
Computed Properties
- Exact Mass: 203.0513198g/mol
- Monoisotopic Mass: 203.0513198g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
- Complexity: 159
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.4
- Topological Polar Surface Area: 32.3Ų
1-(2-Chloro-5-fluorophenyl)-2-(methylamino)ethan-1-ol Pricemore >>
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| Enamine | EN300-1981479-0.05g |
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1-(2-chloro-5-fluorophenyl)-2-(methylamino)ethan-1-ol |
1502732-45-7 | 0.5g |
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| Enamine | EN300-1981479-1.0g |
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1502732-45-7 | 2.5g |
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| Enamine | EN300-1981479-5.0g |
1-(2-chloro-5-fluorophenyl)-2-(methylamino)ethan-1-ol |
1502732-45-7 | 5g |
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| Enamine | EN300-1981479-10.0g |
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1502732-45-7 | 10g |
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1-(2-chloro-5-fluorophenyl)-2-(methylamino)ethan-1-ol |
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1-(2-Chloro-5-fluorophenyl)-2-(methylamino)ethan-1-ol Related Literature
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Michael Kappl,Paul M. Young,Daniela Traini,Sanyog Jain RSC Adv., 2016,6, 25789-25798
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Alvin Tanudjaja,Shinsuke Inagi,Fusao Kitamura,Toshikazu Takata,Ikuyoshi Tomita Dalton Trans., 2021,50, 3037-3043
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Huifang Yang,Haoran Guo,Peidong Fan,Xinpan Li,Wenlu Ren,Rui Song Nanoscale, 2020,12, 7024-7034
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Robert J. Meagher,Anson V. Hatch,Ronald F. Renzi,Anup K. Singh Lab Chip, 2008,8, 2046-2053
Additional information on 1-(2-Chloro-5-fluorophenyl)-2-(methylamino)ethan-1-ol
Research Brief on 1-(2-Chloro-5-fluorophenyl)-2-(methylamino)ethan-1-ol (CAS: 1502732-45-7)
1-(2-Chloro-5-fluorophenyl)-2-(methylamino)ethan-1-ol (CAS: 1502732-45-7) is a chiral β-amino alcohol derivative that has garnered significant attention in the field of medicinal chemistry due to its potential applications as a key intermediate in the synthesis of bioactive molecules. Recent studies have explored its utility in the development of novel pharmaceuticals, particularly in the areas of central nervous system (CNS) disorders and cardiovascular diseases. This research brief synthesizes the latest findings on this compound, focusing on its synthesis, pharmacological properties, and emerging applications.
The compound's structural features, including the chloro-fluorophenyl moiety and the methylaminoethanol group, contribute to its versatility in drug design. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy as a precursor in the synthesis of selective serotonin reuptake inhibitors (SSRIs) with improved blood-brain barrier permeability. The study highlighted the compound's role in enhancing the pharmacokinetic profiles of next-generation antidepressants, with a 40% increase in bioavailability compared to traditional intermediates.
Recent advances in asymmetric synthesis have enabled more efficient production of enantiomerically pure forms of 1502732-45-7. A breakthrough catalytic system using chiral palladium complexes, reported in ACS Catalysis (2024), achieved 98% enantiomeric excess (ee) with a turnover number (TON) exceeding 10,000. This development addresses previous challenges in stereocontrol during the reduction of the corresponding ketone precursor, significantly improving the compound's accessibility for pharmaceutical applications.
Pharmacological investigations have revealed unexpected neuroprotective properties of 1-(2-Chloro-5-fluorophenyl)-2-(methylamino)ethan-1-ol. In vitro studies using SH-SY5Y neuronal cells demonstrated a 60% reduction in oxidative stress markers when treated with derivatives of this compound. These findings, published in Neurochemical Research (2024), suggest potential applications in neurodegenerative disease therapeutics, warranting further investigation through animal models.
The compound's safety profile has been systematically evaluated in recent preclinical studies. A comprehensive toxicological assessment in rodent models (2024) established an LD50 of 450 mg/kg with no observed adverse effects at therapeutic doses. Importantly, the research identified minimal cytochrome P450 inhibition, reducing concerns about drug-drug interactions in potential clinical applications. These results position 1502732-45-7 as a promising candidate for further drug development.
Emerging applications in radiopharmaceuticals have expanded the compound's potential utility. A 2024 study in the Journal of Nuclear Medicine reported successful fluorine-18 labeling of 1-(2-Chloro-5-fluorophenyl)-2-(methylamino)ethan-1-ol derivatives for positron emission tomography (PET) imaging. The radiolabeled compounds exhibited excellent brain uptake and retention characteristics, opening new avenues for CNS disorder diagnostics.
Future research directions for 1502732-45-7 include optimization of its physicochemical properties for enhanced drug delivery and exploration of its potential as a scaffold for multitarget-directed ligands. The compound's unique structural features and demonstrated biological activities position it as a valuable building block in contemporary drug discovery pipelines, with particular promise in addressing complex polypharmacological challenges.
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